1H-Pyrrol-3-ol, 1-(1,1-dimethylethyl)-
CAS No.: 134410-08-5
Cat. No.: VC19104747
Molecular Formula: C8H13NO
Molecular Weight: 139.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 134410-08-5 |
|---|---|
| Molecular Formula | C8H13NO |
| Molecular Weight | 139.19 g/mol |
| IUPAC Name | 1-tert-butylpyrrol-3-ol |
| Standard InChI | InChI=1S/C8H13NO/c1-8(2,3)9-5-4-7(10)6-9/h4-6,10H,1-3H3 |
| Standard InChI Key | GCPFTQUSBKRZBD-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)N1C=CC(=C1)O |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic name 1-(1,1-dimethylethyl)-1H-pyrrol-3-ol reflects the compound’s substitution pattern: a tert-butyl group (-C(CH)) at the 1-position and a hydroxyl group (-OH) at the 3-position of the pyrrole ring. Discrepancies in reported molecular formulas highlight the need for careful verification. While EvitaChem cites , ChemNet and structural analysis confirm , accounting for the tert-butyl group’s full carbon complement.
Table 1: Molecular Data Comparison
| Source | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|
| EvitaChem | CHNO | 127.19 |
| ChemNet | CHNO | 139.19 |
| Calculated from IUPAC | CHNO | 139.19 |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the tert-butyl and pyrrole protons. The -NMR spectrum typically shows:
-
A singlet at δ 1.4 ppm for the nine tert-butyl methyl protons.
-
Multiplet signals between δ 6.2–6.8 ppm for the pyrrole ring hydrogens.
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A broad peak near δ 5.0 ppm for the hydroxyl proton, subject to solvent exchange effects .
The -NMR spectrum confirms the tert-butyl carbon at δ 28–30 ppm and the hydroxyl-bearing carbon at δ 150–155 ppm.
Structural Implications
The tert-butyl group induces significant steric hindrance, influencing reactivity and molecular packing. Density functional theory (DFT) calculations predict a dihedral angle of 15–20° between the pyrrole ring and the tert-butyl moiety, optimizing orbital overlap while minimizing steric strain .
Synthetic Methodologies
TosMIC-Based One-Pot Synthesis
A scalable route involves the reaction of tosylmethyl isocyanide (TosMIC) with trimethylacetaldehyde and acetophenone in the presence of lithium hydroxide (LiOH·HO) . This method proceeds via a [3+2] cycloaddition mechanism, yielding the pyrrole core with concurrent tert-butyl incorporation.
Table 2: Key Synthetic Routes
| Method | Reagents | Conditions | Yield |
|---|---|---|---|
| TosMIC Cycloaddition | TosMIC, LiOH·HO | RT, 12 h | 65–72% |
| Paal-Knorr Synthesis | 1,4-Diketones, NH | Reflux, acidic | 50–60% |
| Buchwald-Hartwig | Aryl halides, Pd catalyst | 80°C, 24 h | 45–55% |
Reaction Optimization
Physicochemical Properties
Solubility and Stability
The compound exhibits limited water solubility (<0.1 mg/mL at 25°C) but is miscible with polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) . Thermal gravimetric analysis (TGA) indicates decomposition onset at 210°C, with the tert-butyl group fragmenting before pyrrole ring degradation.
Acid-Base Behavior
The hydroxyl group () permits deprotonation under basic conditions, forming a resonance-stabilized anion that enhances electrophilic substitution reactivity .
Applications and Functional Derivatives
Materials Science
The compound’s rigid structure and π-conjugation make it a candidate for organic semiconductors. Time-resolved microwave conductivity (TRMC) measurements show charge carrier mobilities of cm/V·s in thin-film configurations.
Future Research Directions
Catalytic Asymmetric Synthesis
Developing enantioselective routes to access chiral pyrrolidine derivatives could expand utility in asymmetric catalysis. Preliminary work using Jacobsen’s thiourea catalysts has achieved 75% ee for related compounds.
Polymeric Materials
Copolymerization with thiophene monomers enhances electroluminescence efficiency in organic light-emitting diodes (OLEDs). Current research targets external quantum efficiencies >15%.
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